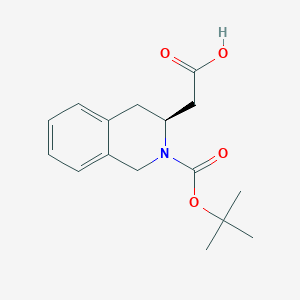

Boc-(S)-2-tetrahydroisoquinoline acetic acid

説明

Boc-(S)-2-tetrahydroisoquinoline acetic acid is a compound that features the tetrahydroisoquinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a cyclohexane ring with a nitrogen atom incorporated. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis to protect amines. The (S) designation indicates that the compound is optically pure and possesses a specific stereochemistry, which is important in the synthesis of enantiomerically pure compounds.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline carboxylic acids has been described in a multi-step process starting from N-Boc-protected propenyltetrahydroisoquinoline. The process involves ozonolysis, reduction with NaBH4, oxidation, and finally deprotection of the N-Boc group to yield the desired tetrahydroisoquinoline carboxylic acids in enantiomerically pure form . This method demonstrates the practicality and efficiency of synthesizing cyclic amino acids with the tetrahydroisoquinoline ring system.

Molecular Structure Analysis

The molecular structure of Boc-(S)-2-tetrahydroisoquinoline acetic acid would include the tetrahydroisoquinoline core with a Boc-protected amine and an acetic acid moiety. The stereochemistry at the chiral center is specified as (S), which is crucial for the biological activity of the compound. The precise three-dimensional arrangement of these groups affects the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, which is a key step in forming the heterocyclic intermediate. The Boc-protected amino acids can undergo various reactions, such as alkylation to form ethers and ester hydrolysis to reveal the carboxylic acid functionality . These reactions are essential for building the complexity of the tetrahydroisoquinoline derivatives and for attaching different functional groups to the core structure.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Boc-(S)-2-tetrahydroisoquinoline acetic acid are not detailed in the provided papers, we can infer that the presence of the Boc group would increase the steric bulk and influence the solubility of the compound. The acetic acid moiety would contribute to the compound's acidity and potential for forming salts, which could affect its solubility and stability. The optically pure nature of the compound also suggests that it would have specific optical rotation values, which are important for characterizing enantiomerically pure substances.

科学的研究の応用

Synthesis of Isoquinoline Alkaloids : Boc-protected tetrahydroisoquinolines can be utilized in the synthesis of various isoquinoline alkaloids, such as salsolidine and laudanosine. These compounds are synthesized using a method that involves lithiation and reaction with alkyl halides, followed by deprotection of the Boc group (Coppola, 1991).

Solid-Phase Synthesis of Tetrahydroisoquinoline Derivatives : Boc-protected tetrahydroisoquinoline carboxylic acids are used in solid-phase synthesis to create compounds containing the tetrahydroisoquinoline ring system. This involves the Pictet-Spengler reaction and alkylation of phenolic hydroxyl groups (Bunin et al., 2004).

Optical Purity in Amino Acid Synthesis : The synthesis of optically pure tetrahydroisoquinoline carboxylic acids can be achieved using Boc-protected intermediates. This route provides cyclic amino acids in enantiomerically pure form (Kurata et al., 2015).

Lithiation and Electrophilic Quenching : Studies show the feasibility of lithiation at specific positions in tetrahydroisoquinoline using Boc-protected substrates. This process is important for synthesizing disubstituted tetrahydroisoquinolines with precise stereochemistry (Talk et al., 2019).

Catalytic Intramolecular Asymmetric Reductive Amination : Boc-protected tetrahydroisoquinolines are used in one-pot N-Boc deprotection and catalytic intramolecular reductive amination processes. This is crucial for preparing enantiomerically pure tetrahydroisoquinoline alkaloids, including key pharmaceutical intermediates (Zhou et al., 2017).

Synthesis of Tetrahydroisoquinoline Derivatives : Boc-protected tetrahydroisoquinoline derivatives are synthesized using various methods, including base-promoted synthesis, to introduce diverse functional groups. This synthesis is important for creating complex molecular structures (Shally et al., 2019).

Mechanistic Studies in Asymmetric Reactions : Boc-protected tetrahydroisoquinolines are used in mechanistic studies of asymmetric addition reactions, particularly in the formation of chiral Pd enolates and iminium ions. This research enhances understanding of reaction mechanisms and synthesis routes (Dubs et al., 2008).

Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines : Boc-protected tetrahydroisoquinolines are crucial in the asymmetric synthesis of both chiral tetrahydroquinolines and tetrahydroisoquinolines. The synthesis involves a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence (Yang et al., 2018).

作用機序

Target of Action

It’s known that the compound contains a boc-protected amine group . Boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis .

Mode of Action

The Boc group in Boc-(S)-2-tetrahydroisoquinoline acetic acid serves as a protecting group for the amine functionality . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

It’s known that boc-protected amines play a crucial role in peptide synthesis . The Boc group can be selectively removed under acidic conditions, allowing for further reactions with the amine group .

Pharmacokinetics

The boc group is known to be stable under various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The primary result of the action of Boc-(S)-2-tetrahydroisoquinoline acetic acid is the protection of the amine group, which allows for selective reactions in organic synthesis . The removal of the Boc group under acidic conditions then allows for further reactions with the amine group .

Action Environment

The action of Boc-(S)-2-tetrahydroisoquinoline acetic acid can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the removal of the Boc group is typically conducted under acidic conditions .

特性

IUPAC Name |

2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375844 | |

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-2-tetrahydroisoquinoline acetic acid | |

CAS RN |

270062-98-1 | |

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)